molecular formula C19H18Cl2N2O4 B2705325 2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide CAS No. 941890-10-4

2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide

Cat. No.: B2705325
CAS No.: 941890-10-4
M. Wt: 409.26
InChI Key: IYNOQTLKLNXYJA-UHFFFAOYSA-N
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Description

2-(2,4-Dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a synthetic organic compound designed for early-stage research and development. This molecule features a 2,4-dichlorophenoxyacetamide scaffold, a structure of significant interest in agrochemical and pharmaceutical discovery due to its potential bioactivity . The 2,4-dichlorophenoxy moiety is historically associated with herbicidal properties, functioning as a synthetic auxin that can induce uncontrolled growth in susceptible plants . The compound is further functionalized with a methoxy group and a pyrrolidinone moiety on the aniline ring, which may enhance its selectivity, physicochemical properties, and potential for interaction with various biological targets, such as enzymes or receptors. This structural complexity makes it a valuable candidate for researchers investigating new small-molecule modulators, particularly in the fields of plant biology and cellular growth regulation. As a specialty chemical, it is provided for laboratory research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18Cl2N2O4/c1-26-17-7-5-13(10-15(17)23-8-2-3-19(23)25)22-18(24)11-27-16-6-4-12(20)9-14(16)21/h4-7,9-10H,2-3,8,11H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNOQTLKLNXYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorophenol, which is then reacted with chloroacetic acid to form 2-(2,4-dichlorophenoxy)acetic acid . This intermediate is then coupled with 4-methoxy-3-(2-oxopyrrolidin-1-yl)aniline under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Dichlorophenoxy Acetamide Derivatives with Heterocyclic Modifications

Compound 533 (2-(2,4-Dichlorophenoxy)-N-(4-Methylpyridin-2-yl)Acetamide)
  • Structure: Replaces the methoxy-pyrrolidinone group with a 4-methylpyridinyl substituent.
  • Activity: As a synthetic auxin analog, pyridine-containing derivatives like Compound 533 exhibit herbicidal activity, though the absence of the pyrrolidinone ring may reduce binding affinity to specific plant hormone receptors compared to the target compound .
WH7 (2-(4-Chloro-2-Methylphenoxy)-N-(4-H-1,2,4-Triazol-3-yl)Acetamide)
  • Structure: Contains a triazole ring instead of pyrrolidinone.
  • Activity : WH7 mimics auxin activity in Arabidopsis, inducing root growth inhibition via auxin signaling pathways. The triazole group may stabilize interactions with auxin receptors like TIR1 .
  • SAR Insight: Heterocycles like triazoles and pyrrolidinones modulate receptor specificity and metabolic stability.

Anti-Inflammatory and Enzyme-Targeting Derivatives

BG13961 (2-(2,4-Dichlorophenoxy)-N-(2-Propanoyl-1,2,3,4-Tetrahydroisoquinolin-7-yl)Acetamide)
  • Structure: Incorporates a tetrahydroisoquinolin group.
  • SAR Insight : Bulky substituents improve enzyme selectivity but may reduce solubility.
DICA (2-(2,4-Dichlorophenoxy)-N-(2-Mercapto-Ethyl)-Acetamide)
  • Structure : Features a mercaptoethyl group.
  • Activity : Binds caspase-7 with affinity comparable to rutin, suggesting apoptotic pathway modulation. The thiol group enables disulfide bond formation, a mechanism absent in the target compound .

Physicochemical and Pharmacokinetic Properties

2-(2,4-Dichlorophenoxy)-N-(4-Methylphenyl)Acetamide
  • Molecular Weight : 310.18 g/mol vs. ~430 g/mol (target compound).
  • logP: 4.486 vs. higher logP for the target compound due to pyrrolidinone’s polarity.
  • Solubility: Lower logSw (-4.36) indicates poor aqueous solubility, whereas the pyrrolidinone group in the target compound may improve solubility via hydrogen bonding .

Comparative Data Table

Compound Key Substituent Molecular Weight logP Biological Target Activity Reference
Target Compound 4-Methoxy-3-pyrrolidinone ~430 g/mol ~3.5* COX-2, Auxin Receptors Anti-inflammatory, Herbicidal
Compound 533 4-Methylpyridinyl ~350 g/mol ~4.0 Auxin Receptors Herbicidal
BG13961 Tetrahydroisoquinolin 407.29 g/mol ~4.2 COX-2 Anti-inflammatory
DICA Mercaptoethyl ~300 g/mol ~3.8 Caspase-7 Apoptosis Inhibitor
2-(2,4-Dichlorophenoxy)-N-(4-Methylphenyl)Acetamide 4-Methylphenyl 310.18 g/mol 4.486 N/A Structural Analog

*Estimated based on structural analogs.

Biological Activity

2-(2,4-Dichlorophenoxy)-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]acetamide is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that includes a dichlorophenoxy group and a pyrrolidine moiety. Its chemical formula is C17H18Cl2N2O3C_{17}H_{18}Cl_2N_2O_3. The presence of the dichlorophenoxy group suggests potential herbicidal properties, while the oxopyrrolidine component may contribute to its bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of 1,2,4-oxadiazole have shown significant activity against various human cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer) . The mechanism often involves the induction of apoptosis and inhibition of proliferation through various pathways such as the MAPK and PI3K/Akt signaling pathways.

Cell Line Compound IC50 (µM) Mechanism
MCF-77a5.0Apoptosis
A5497b3.5Cell cycle arrest
DU-1457c4.0Inhibition of migration

Anti-inflammatory Activity

The compound's structural features suggest that it may exhibit anti-inflammatory properties. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . In vitro assays demonstrated that certain derivatives significantly reduced prostaglandin E2 production in macrophages.

Antimicrobial Activity

Preliminary studies indicate that compounds with similar structures possess antimicrobial properties. For example, derivatives have been evaluated for their efficacy against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis.

Case Studies

  • Case Study on Anticancer Efficacy : A study investigated the effects of a related compound on MCF-7 cells. The results demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 6 µM, suggesting significant anticancer potential .
  • Case Study on Anti-inflammatory Effects : Another study focused on the anti-inflammatory effects of similar compounds in an animal model of carrageenan-induced paw edema. The tested compound exhibited a reduction in paw swelling by approximately 40% compared to the control group .

The biological activities of this compound are likely mediated through several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Inhibition of COX Enzymes : Reducing inflammatory mediators.
  • Antimicrobial Action : Disruption of bacterial metabolic processes.

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